molecular formula C23H25ClN4O3S2 B2408058 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1327514-79-3

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2408058
CAS No.: 1327514-79-3
M. Wt: 505.05
InChI Key: HJPNPZIPWDYIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O3S2 and its molecular weight is 505.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Properties

The compound's derivatives have been synthesized and show promise in the field of cancer treatment. One study involved preparing N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides and converting them into N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides. These compounds exhibited promising anticancer properties when screened as part of the Developmental Therapeutic Program of the National Cancer Institute (Horishny et al., 2020).

Antimicrobial and Cytotoxic Activities

Benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides, were synthesized and evaluated. These compounds demonstrated significant cytotoxicity against several cancer cell lines and moderate inhibitory effects on bacterial and fungal growth, highlighting their potential as antimicrobial and anticancer agents (Nam et al., 2010).

Anti-Inflammatory and Analgesic Applications

Compounds synthesized from derivatives of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride demonstrated significant anti-inflammatory and analgesic effects. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) and exhibit analgesic and anti-inflammatory activities, comparable to the standard drug sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Agents

Several synthesized derivatives have been screened for antimicrobial activities, with some showing good or moderate activity against specific microbial strains. The broad spectrum of antimicrobial activity makes these derivatives valuable for further research in the development of new antimicrobial and antifungal agents (Mohamed et al., 2012).

COX-2 Selectivity and Inflammation Reduction

Certain synthesized benzothiazole derivatives showed a high degree of selectivity for COX-2 inhibition, presenting them as potential candidates for the treatment of conditions related to inflammation. The compounds demonstrated analgesic activity and anti-inflammatory effects, suggesting their use in managing pain and inflammation (Kumar & Singh, 2020).

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2.ClH/c1-2-30-17-7-5-9-19-20(17)25-23(32-19)27(11-10-26-12-14-29-15-13-26)22(28)21-24-16-6-3-4-8-18(16)31-21;/h3-9H,2,10-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPNPZIPWDYIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.